molecular formula C9H16O B2725806 3,3-Dimethylcyclohexanecarboxaldehyde CAS No. 99017-89-7

3,3-Dimethylcyclohexanecarboxaldehyde

Cat. No. B2725806
CAS RN: 99017-89-7
M. Wt: 140.226
InChI Key: TUXUBPZOTSIPJA-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexanecarboxaldehyde is a chemical compound with the formula C9H16O . It contains a total of 26 atoms, including 16 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h7-8H,3-6H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with two methyl groups (CH3) attached to the same carbon atom, and a formyl group (CHO) attached to an adjacent carbon atom .

Scientific Research Applications

Green Chemistry in Education

An experiment designed for undergraduate organic chemistry courses involves the application of an ionic liquid as both a solvent and a catalyst for an organic reaction, demonstrating an innovative approach in chemical research and green chemistry. This includes the preparation of 3-(methoxycarbonyl)coumarin, offering students exposure to contemporary ideas in the field (Verdía, Santamarta, & Tojo, 2017).

Enantioselective Synthesis

A study on the enantioselective synthesis of α-hydroxy carboxylic acids, esters, amides, and ketones demonstrates the reaction of (R,R)-(+)-1,3-dithiane-1,3-dioxide with aldehydes, including cyclohexane carboxaldehyde. This method provides a pathway for producing these compounds with high enantiomeric excess, which is crucial in developing pharmaceuticals and fine chemicals (Aggarwal, Thomas, & Schade, 1997).

Organometallic Chemistry

In organometallic chemistry, the asymmetric reaction of dimethylzinc and benzaldehyde in the presence of chiral catalysts illustrates the potential of using certain aldehydes in the creation of stereochemically complex molecules. This research contributes to the understanding of how different metals and ligands can affect the outcome of these reactions (Yamakawa & Noyori, 1999).

Domino Reaction in Organic Synthesis

A three-component domino reaction, involving the regioselective synthesis of complex organic compounds like xanthene derivatives, has been reported. Ascorbic acid acts as an organocatalyst in this reaction, showcasing an efficient route for synthesizing these compounds (Napoleon, Khan, Jeong, & Chung, 2014).

Chiral Catalyst Development

Research on chiral β-amino alcohols derived from norbornane showcases their use in enantioselective addition reactions. This highlights the significance of the molecular structure and substituents in enhancing the catalytic activity, which is essential for asymmetric synthesis (Martínez et al., 2002).

Chiral Amplification in Catalysis

Investigations into the nonlinear effects in asymmetric catalysis reveal that the enantiomeric purity of products can be significantly higher than the chiral source used in the reaction. This study provides insights into the complex dynamics of enantioselective catalysis and its potential for creating highly pure chiral compounds (Kitamura, Suga, Oka, & Noyori, 1998).

properties

IUPAC Name

3,3-dimethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXUBPZOTSIPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99017-89-7
Record name 3,3-dimethylcyclohexane-1-carbaldehyde
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